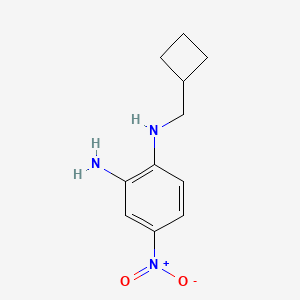
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with a cyclobutylmethyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the nitration of 1-N-(cyclobutylmethyl)benzene-1,2-diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products.
Another synthetic route involves the reduction of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like chlorine gas or sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine can be compared with other similar compounds, such as:
1-N-(cyclobutylmethyl)-4-aminobenzene-1,2-diamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,3-diamine: The position of the amine groups on the benzene ring is different, which can affect the compound’s properties.
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-dinitrobenzene: Contains an additional nitro group, leading to increased reactivity and potential toxicity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a cyclobutylmethyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-N-(cyclobutylmethyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C11H15N3O2/c12-10-6-9(14(15)16)4-5-11(10)13-7-8-2-1-3-8/h4-6,8,13H,1-3,7,12H2 |
InChI Key |
VADVOHRROMNUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















